molecular formula C18H18ClN3O B11415844 N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide

Cat. No.: B11415844
M. Wt: 327.8 g/mol
InChI Key: OCCASLIOAQYTNJ-UHFFFAOYSA-N
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Description

N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)PROPANAMIDE typically involves multi-step reactions. One common method includes the condensation of 2-chlorobenzylamine with 2-aminobenzophenone under acidic conditions to form the benzodiazole core. This intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]propanamide

InChI

InChI=1S/C18H18ClN3O/c1-2-18(23)20-11-17-21-15-9-5-6-10-16(15)22(17)12-13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3,(H,20,23)

InChI Key

OCCASLIOAQYTNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl

Origin of Product

United States

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